N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide
Description
N-(4-Nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a furan-based carboxamide derivative characterized by a nitro-substituted phenyl group at the N-position and a phenylsulfanyl methyl moiety at the 5-position of the furan ring. This compound combines electron-withdrawing (nitro) and sulfur-containing (sulfanyl) groups, which are often associated with enhanced biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-nitrophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-18(19-13-6-8-14(9-7-13)20(22)23)17-11-10-15(24-17)12-25-16-4-2-1-3-5-16/h1-11H,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKLFYZOQUUZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl and phenylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of base catalysts.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Key Observations :
- The nitro group consistently enhances thermal stability, as seen in high melting points of nitro-substituted derivatives (e.g., 2J: 265–268°C) .
- Sulfur-containing substituents (e.g., phenylsulfanyl) may improve membrane permeability due to increased lipophilicity compared to oxygen analogs (e.g., furanylfentanyl vs. 2-thiophenefentanyl) .
Anticancer Activity
Compound 9l (a podophyllotoxin derivative with a 4-nitrophenyl-piperazine-furan moiety) exhibited potent cytotoxicity (IC₅₀ = 6.42–7.93 μM) against HeLa and MDR cancer cells, outperforming etoposide .
Antimicrobial Activity
1,3,4-Thiadiazole derivatives with nitrophenyl groups (e.g., from ) showed notable activity against E. coli and C. albicans. Similarly, a furan derivative with a sulfonamido group (Scheme 7, ) demonstrated broad-spectrum antibacterial effects, implying that the phenylsulfanyl group in the target compound may confer comparable antimicrobial properties .
Structure-Activity Relationship (SAR) Insights
- Nitro Group : Critical for electronic modulation and hydrogen bonding, as seen in the enhanced cytotoxicity of 9l and antimicrobial activity of thiadiazoles .
- Sulfur vs. Oxygen : Replacement of oxygen with sulfur (e.g., 2-thiophenefentanyl vs. furanylfentanyl) often increases lipophilicity and metabolic stability , which could benefit the target compound’s bioavailability.
Biological Activity
N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a synthetic compound belonging to the class of furan carboxamides. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a furan ring, a nitrophenyl group, and a phenylsulfanyl moiety, which contribute to its biological properties.
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the nitro group may enhance its reactivity and ability to form complexes with biomolecules.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing furan rings have shown efficacy against viruses such as HIV and HCV. In vitro assays demonstrated that these compounds could inhibit viral replication by targeting specific viral proteins.
Table 1: Antiviral Activity of Related Compounds
| Compound Name | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HIV | 12.5 | |
| Compound B | HCV | 8.0 | |
| This compound | TBD | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has also been explored. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using MTT assays.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 15.0 | Caspase activation | |
| HeLa | 10.0 | Cell cycle arrest | |
| A549 | 20.0 | Induction of apoptosis |
Case Studies
- Study on Antiviral Efficacy : A study published in MDPI highlighted the effectiveness of furan derivatives in inhibiting NS5B RNA polymerase, a crucial enzyme for HCV replication. The study reported an IC50 value of 31.9 µM for one derivative, suggesting that similar compounds could have comparable activities .
- Research on Anticancer Properties : Another investigation focused on the effects of furan carboxamides on breast cancer cells (MCF-7). The study revealed that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
